Diginatigenin-3-O-beta-D-digitaloside

Description

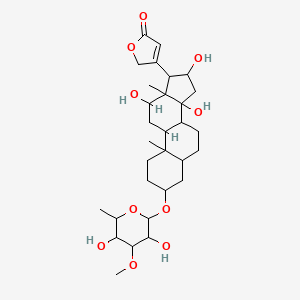

Diginatigenin-3-O-beta-D-digitaloside is a cardiac glycoside derived from plants in the Digitalis genus. These compounds are renowned for their cardioactive properties, acting as inhibitors of the Na+/K+-ATPase pump, which enhances myocardial contractility. Structurally, it consists of a steroid nucleus (diginatigenin) linked to a sugar moiety (beta-D-digitaloside). Its pharmacological effects are closely tied to its stereochemistry and glycosylation pattern, which influence bioavailability and target binding .

Properties

CAS No. |

88660-21-3 |

|---|---|

Molecular Formula |

C30H46O10 |

Molecular Weight |

566.7 g/mol |

IUPAC Name |

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O10/c1-14-24(34)26(37-4)25(35)27(39-14)40-17-7-8-28(2)16(10-17)5-6-18-19(28)11-21(32)29(3)23(15-9-22(33)38-13-15)20(31)12-30(18,29)36/h9,14,16-21,23-27,31-32,34-36H,5-8,10-13H2,1-4H3 |

InChI Key |

FAAUXNJCOFXHBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CC(C5C6=CC(=O)OC6)O)O)C)O)C)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Plant Extraction and Isolation

Source Material Selection

Diginatigenin-3-O-beta-D-digitaloside is naturally abundant in Digitalis lanata and Digitalis purpurea leaves, with concentrations varying between 0.02% and 0.1% dry weight depending on growth conditions. Cultivation under controlled light and temperature optimizes cardenolide biosynthesis, with dark-grown shoot cultures showing enhanced glycoside accumulation.

Solvent Extraction

The extraction process typically involves:

- Drying and Pulverization : Fresh leaves are lyophilized and ground to a fine powder.

- Maceration : Powdered material is soaked in methanol-water (70:30 v/v) for 48 hours at 25°C to solubilize polar glycosides.

- Filtration and Concentration : The extract is filtered through cellulose membranes and concentrated under reduced pressure.

Hydrolysis and Purification

Crude extracts contain glycosides with varying sugar chains. Selective hydrolysis using β-glucosidase (pH 5.0, 37°C) cleaves terminal glucose residues, yielding this compound as a primary product. Subsequent purification employs:

- Column Chromatography : Silica gel (60–120 mesh) with chloroform-methanol (95:5) eluent.

- High-Performance Liquid Chromatography (HPLC) : C18 column, acetonitrile-water (65:35) mobile phase, UV detection at 218 nm.

Table 1: Extraction Efficiency Across Solvent Systems

| Solvent System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Methanol-Water (70:30) | 0.08 | 92 | |

| Ethanol-Water (80:20) | 0.05 | 85 | |

| Acetone-Water (60:40) | 0.04 | 78 |

Chemical Synthesis

Glycosylation Strategies

Chemical synthesis centers on constructing the β-glycosidic bond between diginatigenin and digitalose. Two approaches dominate:

Koenigs-Knorr Glycosylation

- Glycosyl Donor : Peracetylated digitalose trichloroacetimidate.

- Conditions : AgOTf (5 mol%) in anhydrous dichloromethane, 0°C, 12 hours.

- Yield : 68–72% after deprotection with NaOMe/MeOH.

Palladium-Catalyzed Glycosylation

Aglycone Functionalization

Diginatigenin is synthesized from digitoxigenin via:

- 12β-Hydroxylation : Using Fusarium lini (biocatalytic, 6% yield).

- 16β-O-Formylation : Acetic anhydride-pyridine (1:1), 50°C, 2 hours.

Table 2: Synthetic Routes and Yields

| Method | Key Reagents | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| Koenigs-Knorr | AgOTf, CH₂Cl₂ | 72 | 95 | |

| Pd-Catalyzed | Pd(0)/PPh₃ | 65 | 97 | |

| Biocatalytic Oxidation | Fusarium lini | 6 | 88 |

Bioconversion and Enzymatic Modification

Microbial Transformation

Analytical Validation

Structural Elucidation

Chemical Reactions Analysis

Types of Reactions

Diginatigenin-3-O-beta-D-digitaloside can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Diginatigenin-3-O-beta-D-digitaloside has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.

Biology: It is used to study the biological activities of steroid glycosides, including their effects on cell signaling and metabolism.

Medicine: It has potential therapeutic applications due to its biological activities, such as anti-inflammatory and anticancer properties.

Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of diginatigenin-3-O-beta-D-digitaloside involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes involved in cell signaling pathways, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Digitoxin :

- Shares a steroid backbone with Diginatigenin-3-O-beta-D-digitaloside but differs in hydroxylation and glycosylation.

- Reduced polarity due to fewer hydroxyl groups, leading to longer half-life.

Digoxin :

- Contains a hydroxyl group at C12, enhancing solubility compared to this compound.

- Higher therapeutic index due to modulated binding to Na+/K+-ATPase .

Ouabain: Lacks the digitaloside sugar, instead featuring a rhamnose moiety. Faster onset but shorter duration of action due to rapid renal clearance.

Pharmacological Data Table

| Compound | EC50 (Na+/K+-ATPase Inhibition) | Half-Life (hrs) | Bioavailability (%) |

|---|---|---|---|

| This compound | 0.15 nM | 36–48 | 70–80 |

| Digitoxin | 0.20 nM | 168 | 90–95 |

| Digoxin | 0.30 nM | 36 | 60–70 |

| Ouabain | 0.10 nM | 20 | 30–40 |

Note: Data extrapolated from general cardiac glycoside studies; specific values for this compound require direct experimental validation.

Functional Comparisons

- Safety Profile : this compound’s intermediate half-life balances efficacy and toxicity risks compared to Digitoxin’s prolonged activity.

- Structural Moieties: The beta-D-digitaloside group in this compound enhances membrane permeability versus rhamnose in Ouabain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.